N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine
Description
N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a nitro (-NO₂) group at the 7-position of the benzothiazole core and a cyclopentyl substituent on the amine group. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen-containing ring fused to a benzene ring. This structural framework is widely explored in medicinal chemistry due to its pharmacological versatility, including antimicrobial, antitumor, and antiviral activities .
The cyclopentyl substituent introduces steric bulk, which may modulate solubility, bioavailability, and binding affinity in biological systems.
Properties
CAS No. |
820101-51-7 |
|---|---|
Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-cyclopentyl-7-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S/c16-15(17)10-7-3-6-9-11(10)18-12(14-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,14) |
InChI Key |
JXJPGYFDGQXBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with cyclopentanone under acidic conditions, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically include:
Temperature: 0-5°C for nitration
Solvent: Concentrated sulfuric acid
Reagents: Nitric acid for nitration, cyclopentanone for condensation
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Electrophiles such as alkyl halides
Cyclization: Catalysts like Lewis acids
Major Products
Reduction: N-Cyclopentyl-7-amino-1,3-benzothiazol-2-amine
Substitution: N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-alkylamine
Cyclization: Various fused heterocyclic compounds
Scientific Research Applications
Fatty Acid Synthase Inhibition
One of the primary applications of N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine is its ability to inhibit fatty acid synthase (FASN), an enzyme crucial for lipid biosynthesis. Inhibition of FASN has been linked to various metabolic benefits:
- Cancer Treatment : FASN is overexpressed in several cancers. Compounds that inhibit FASN can reduce tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that FASN inhibitors can significantly decrease the proliferation of cancer cell lines and retard tumor growth in xenograft models .
- Obesity and Diabetes : FASN inhibitors are also being explored for their potential in treating obesity and diabetes by modulating lipid metabolism and reducing fat accumulation in tissues .
Anti-Cancer Properties
Research indicates that this compound exhibits promising anti-cancer activity:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell survival, including the AKT and ERK pathways. This dual inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines such as A431 and A549 .
- In Vivo Studies : In murine models, this compound has demonstrated efficacy in reducing tumor size and metastasis, indicating its potential as a therapeutic agent for cancer treatment .
Anti-inflammatory Effects
In addition to its anti-cancer properties, this compound may also possess anti-inflammatory effects:
- Cytokine Modulation : Studies have shown that this compound can significantly lower levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in managing inflammatory diseases alongside its anti-cancer properties .
Pharmacological Profile
The compound's pharmacological profile indicates several other possible applications:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents |
| Bioavailability | High oral bioavailability observed in preclinical studies |
| Toxicity | Low toxicity levels reported in early-stage testing |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on A431 and A549 cell lines, showing significant inhibition of cell proliferation at concentrations as low as 1 μM .
- In Vivo Tumor Growth Inhibition : Research involving murine models demonstrated that treatment with this compound led to a marked reduction in tumor size compared to control groups .
- Clinical Implications : Ongoing research aims to explore the compound's potential for combination therapies with existing cancer treatments to enhance efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine and analogous compounds:
Key Observations:
- Core Heterocycle: Benzothiazoles (S and N) vs. benzoxadiazoles (O and N) influence electronic properties.
- Substituent Effects: The 7-nitro group in the target compound contrasts with 5-Cl/6-NO₂ in benzoxazoles , which may alter charge distribution and hydrogen-bonding capabilities.
Biological Activity
N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique substitution pattern that contributes to its distinct chemical and biological properties. The compound contains a nitro group which can undergo bioreduction to form reactive intermediates, potentially interacting with various cellular components.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive species that can damage cellular components or modulate signaling pathways.
These mechanisms suggest a multifaceted approach to its potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cancer cell proliferation in various cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound showed IC50 values comparable to established anticancer agents, indicating its potential as a dual-action drug targeting both cancer and inflammation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Inhibition of AKT and ERK pathways |
| A549 | 2.0 | Induction of apoptosis |
| H1299 | 1.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Antibacterial Activity : Several derivatives of benzothiazole compounds have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. This compound is expected to exhibit similar properties due to its structural characteristics .
Case Studies
- Dual Action Against Cancer and Inflammation : A study focused on the synthesis of benzothiazole derivatives reported that this compound significantly reduced levels of inflammatory cytokines IL-6 and TNF-α while promoting apoptosis in cancer cells. This dual action positions it as a promising candidate for further development in cancer therapy .
- Hepatitis C Virus Inhibition : Although not directly tested on HCV, related benzothiazole compounds have shown efficacy as NS5B polymerase inhibitors, suggesting potential antiviral applications for N-Cyclopentyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
